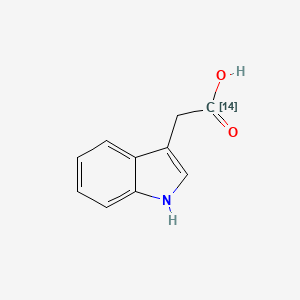

Indole-3-acetic acid-carboxy-14C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole-3-acetic acid-carboxy-14C is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 177.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Plant Growth Regulation

Auxin Activity and Mechanisms

Indole-3-acetic acid is recognized as a primary auxin that regulates numerous aspects of plant growth and development, including cell elongation, division, and differentiation. The use of IAA-14C enables researchers to study the transport and metabolism of auxins within plant tissues. For instance, studies have demonstrated that IAA influences the expression of genes related to stress responses in Bradyrhizobium japonicum, enhancing biofilm formation and exopolysaccharide production, which are vital for symbiotic relationships with plants .

Case Study: Metabolism in Zea mays

Research involving coleoptiles of Zea mays has shown that IAA-14C can be used to trace the metabolic pathways of auxins within plant tissues. The radioactive labeling allows for the identification of various metabolic products formed during the catabolism of IAA . This insight is crucial for understanding how plants utilize auxins under different environmental conditions.

Microbial Interactions

Fungal Pathogenesis

IAA-14C has been instrumental in studying the role of auxins produced by plant-associated microbes. For example, research on Saccharomyces cerevisiae has indicated that IAA acts as a signaling molecule regulating fungal virulence traits. The incorporation of radioactive carbon from tryptophan into IAA allows for the quantification and analysis of auxin production in these organisms . This research highlights the complex interactions between plants and microbes, particularly how auxins mediate these relationships.

Herbicidal Activity

Development of Auxinic Herbicides

The design and synthesis of novel indole-3-carboxylic acid derivatives have been explored for their potential as herbicides that mimic natural auxin activity. Studies show that these compounds can act as antagonists to the auxin receptor protein TIR1, effectively inhibiting weed growth by disrupting normal hormonal signaling pathways . The use of IAA-14C in these studies allows researchers to track the efficacy and metabolic fate of these herbicides in target plants.

| Compound | Activity | Inhibition Rate (%) | Target Species |

|---|---|---|---|

| Compound 10d | Herbicidal | 96% at 100 mg/L | Brassica napus |

| Compound 10h | Herbicidal | 93% at 10 mg/L | Echinochloa crus-galli |

Environmental Implications

The application of IAA-14C extends beyond basic research into practical environmental applications, such as developing sustainable agricultural practices. By understanding how synthetic auxins behave in soil and plant systems, researchers can create more effective and environmentally friendly herbicides that minimize ecological impact while maximizing agricultural productivity.

化学反应分析

Oxidative Decarboxylation

IAA-carboxy-14C undergoes oxidative decarboxylation catalyzed by plant peroxidases, a key reaction in auxin homeostasis. Horseradish peroxidase (HRP) and tobacco peroxidase (TOP) facilitate this process via a ternary complex involving IAA, oxygen, and the enzyme . The reaction proceeds as:

IAA-carboxy-14C+O2PeroxidaseOxindole-3-acetic acid (OxIAA)+14CO2

Key findings :

-

Rapid-scan stopped-flow spectrophotometry confirmed the formation of a kinetically competent peroxidase-IAA-oxygen complex under anaerobic conditions .

-

Over 90% of IAA-carboxy-14C is decarboxylated within 30 minutes in Arabidopsis cell cultures, yielding OxIAA and radiolabeled CO₂ .

Conjugation Reactions

IAA-carboxy-14C forms stable conjugates with amino acids, primarily aspartate (Asp) and glutamate (Glu), in plant tissues .

Reaction Pathways:

IAA-carboxy-14C+Asp/GluAcyltransferaseIndole-3-acetylaspartate (IAAsp)/Indole-3-acetylglutamate (IAGlu)+H2O

Data from Arabidopsis Studies :

| Conjugate | Yield (%) | Tissue Localization |

|---|---|---|

| IAAsp | 65–78 | Roots, shoots |

| IAGlu | 12–18 | Roots |

| OxIAA-hexose | 8–15 | Vascular tissue |

-

IAAsp and IAGlu are not hydrolyzed back to free IAA in mature Arabidopsis plants, indicating irreversible conjugation .

-

In mung bean (Vigna radiata) cuttings, 80% of applied IAA-carboxy-14C is converted to IAAsp within 24 hours .

Copper-Mediated Decarboxylative Coupling

IAA-carboxy-14C participates in copper-catalyzed decarboxylative cross-coupling reactions, forming C–C bonds with heterocycles like pyrazolones .

Reaction Conditions:

-

Catalyst : Cu(OAc)₂·H₂O (2 equiv)

-

Solvent : DMF

-

Temperature : 90°C

Example Reaction :

IAA-carboxy-14C+PyrazoloneCu(OAc)2Indole-pyrazolone hybrid+14CO2

| Substituent on IAA | Product Yield (%) | Anticancer Activity (IC₅₀, μM) |

|---|---|---|

| 5-Fluoro | 97 | 12.4 (HeLa) |

| 5-Nitro | 89 | 9.8 (MCF-7) |

| 4-Chloro | 96 | 14.2 (A549) |

Amidation and Alkylation

IAA-carboxy-14C reacts with alkyl halides under strong bases (e.g., LDA) to form intermediates for herbicidal indole derivatives :

IAA-carboxy-14C+R-XLDA3-Substituted Indole+LiX

Key Applications :

-

Phase-transfer catalysis with methyl chloroformate yields N-methylated indole-3-acetamide derivatives (85–92% yield) .

-

Gramine-derived syntheses produce 3-aminomethylindole with 76.8% radiochemical yield using [2-14C]indole-3-aldehyde .

Degradation in Soil Microbes

Streptomyces spp. metabolize IAA-carboxy-14C into non-auxin compounds, with degradation rates influenced by soil pH and carbon sources .

Degradation Pathway :

-

Initial Step : Hydroxylation at C-5/C-6 positions.

-

Final Step : Cleavage of the indole ring to form anthranilic acid derivatives .

Half-Life Data :

| Soil Type | pH | Half-Life (Days) |

|---|---|---|

| Rhizosphere | 6.8 | 3.2 |

| Non-rhizosphere | 5.4 | 7.1 |

GC-MS and NMR Data :

属性

CAS 编号 |

4384-79-6 |

|---|---|

分子式 |

C10H9NO2 |

分子量 |

177.18 g/mol |

IUPAC 名称 |

2-(1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i10+2 |

InChI 键 |

SEOVTRFCIGRIMH-HRVHXUPCSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O |

手性 SMILES |

C1=CC=C2C(=C1)C(=CN2)C[14C](=O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。